1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Physicochemical Profile & Synthetic Utility
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Physicochemical Profile & Synthetic Utility
Executive Summary
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane (CAS: 558-86-1) serves as a critical intermediate in the synthesis of semi-fluorinated organic compounds. Characterized by a unique hydro-perfluoroalkyl structure (
Chemical Identity & Structural Analysis[1][2]
Unlike perfluorobutyl bromide (
| Parameter | Data |
| IUPAC Name | 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane |
| Common Synonyms | 1-Bromo-4-hydroperfluorobutane; 4-Bromo-1,1,2,2,3,3,4,4-octafluorobutane |
| CAS Number | 558-86-1 |
| Molecular Formula | |
| Molecular Weight | 280.94 g/mol |
| SMILES | FC(F)(Br)C(F)(F)C(F)(F)C(F)(F)H |
Structural Visualization
The molecule consists of a linear perfluorinated chain capped by a bromine atom at one end and a hydrogen atom at the other.[1] This asymmetry creates a permanent dipole moment aligned with the chain axis.[1]
Figure 1: Connectivity diagram illustrating the terminal functionalization of the perfluorocarbon chain.
Physical & Thermodynamic Properties[2][5][8][9][10]
The physical behavior of 1-bromo-1,1,2,2,3,3,4,4-octafluorobutane is dominated by the weak intermolecular van der Waals forces typical of fluorocarbons, resulting in high volatility relative to its molecular weight.
| Property | Value / Range | Notes |
| Physical State | Liquid | Colorless at STP. |
| Boiling Point | 66 °C | Standard atmospheric pressure [1].[1] |
| Density | ~1.80 g/mL | Estimated based on homolog |
| Refractive Index ( | ~1.31 - 1.33 | Typical for hydro-fluoro-bromoalkanes. |
| Solubility (Water) | Negligible | Hydrophobic and lipophobic.[1] |
| Solubility (Organics) | High | Miscible with THF, ether, DCM, and fluorous solvents (e.g., FC-72). |
| Vapor Pressure | High | Requires storage in tightly sealed containers.[1] |
Scientific Insight: The presence of the terminal hydrogen atom (
Synthesis & Manufacturing Workflow
The industrial synthesis typically employs radical telomerization , a process that allows for the controlled growth of the fluorocarbon chain. This method is preferred for its scalability and atom economy.[1]
Reaction Mechanism
Tetrafluoroethylene (TFE) is reacted with Hydrogen Bromide (HBr) under radical conditions (using peroxides or UV light). The chain length (
For the target compound,
Figure 2: Industrial telomerization workflow for the production of hydro-perfluoroalkyl bromides.
Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) due to the distinct coupling patterns between the fluorine and hydrogen nuclei.
H NMR (Proton)
-
Signal: A distinctive triplet of triplets (tt).[1]
-
Shift:
ppm. -
Coupling:
-
Geminal (
): Large coupling to the two fluorines on the same carbon (~52 Hz). -
Vicinal (
): Smaller coupling to the fluorines on the adjacent carbon (~5-10 Hz).
-
F NMR (Fluorine)
The spectrum displays four distinct signals corresponding to the four
-
:
to ppm. -
Internal
: Two signals in the range of to ppm. -
:
to ppm (shows doublet coupling to H).
Applications in Drug Discovery & Synthesis[11]
Fluorous Tagging & Solid Phase Extraction (FSPE)
The
Protocol Strategy:
-
Tagging: React the bromide with a nucleophile (e.g., phenoxide, amine) on the drug scaffold.
-
Reaction: Perform solution-phase synthesis on the tagged scaffold.
-
Separation: Pass the crude mixture through a Fluorous Solid Phase Extraction (FSPE) cartridge.[1] The fluorinated product is retained while non-fluorinated impurities wash through.[1]
Lipophilicity Modulation
Incorporating the octafluorobutyl group into a pharmacophore increases lipophilicity (
Figure 3: Application of 1-bromo-octafluorobutane in medicinal chemistry workflows.
Handling, Safety, & Environmental Profile
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling Protocols:
-
Ventilation: Always handle in a certified chemical fume hood.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Storage: Store in a cool, dry place away from strong bases and oxidizing agents.[1] Ensure the cap is tightly sealed to prevent evaporation.[1]
Environmental Note: While not a Class I Ozone Depleting Substance (ODS) like Halons, highly fluorinated compounds have high Global Warming Potentials (GWP). Waste must be incinerated in facilities capable of handling HF generation.[1]
References
-
Alfa Chemistry . 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane Product Data. Retrieved March 2026.[3][1] Link
-
PubChem . Compound Summary: 1-Bromo-1,1,2,2-tetrafluorobutane (Homolog Reference).[3] National Library of Medicine.[1] Link
-
Curran, D. P. Fluorous Reverse Phase Silica Gel.[1] A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. Synlett, 2001.
-
NIST Chemistry WebBook . Halogenated Butane Data. National Institute of Standards and Technology.[1][4] Link
